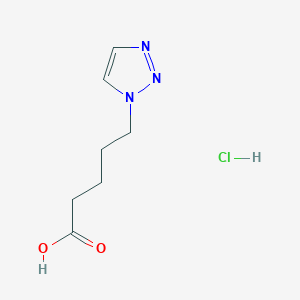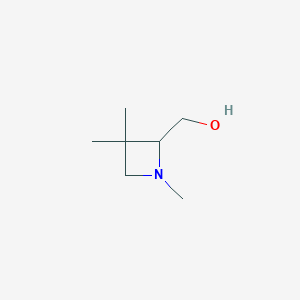
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a versatile compound used in various scientific research fields. It is known for its unique properties that make it valuable for applications in drug discovery, polymer synthesis, and bioconjugation chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the initial synthesis via CuAAC.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is used in a wide range of scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential therapeutic agents.
Polymer Synthesis: Used in the creation of novel polymers with unique properties.
Bioconjugation Chemistry: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Chemical Biology: Employed in the study of biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its ability to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways, making the compound useful in drug discovery and other biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,3-Triazole-4-acetic acid
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which provides distinct reactivity and stability compared to other triazole derivatives. Its longer carbon chain allows for more versatile applications in polymer synthesis and bioconjugation .
Propiedades
Fórmula molecular |
C7H12ClN3O2 |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
5-(triazol-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7(12)3-1-2-5-10-6-4-8-9-10;/h4,6H,1-3,5H2,(H,11,12);1H |
Clave InChI |
PWPMVSKMEYAVFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)


![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)



![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)


